
Human membrane-bound PD-L1 polypeptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human membrane-bound PD-L1 polypeptide is a crucial component in the immune checkpoint pathway, specifically involving programmed death protein 1 (PD-1) and its ligand PD-L1. This pathway plays a significant role in regulating immune responses, particularly in the context of cancer, where it can inhibit T-cell proliferation and function, leading to immune escape by tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of human membrane-bound PD-L1 polypeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with common reagents such as Fmoc (9-fluorenylmethoxycarbonyl) for protecting amino groups and HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent .
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology. This method includes inserting the gene encoding PD-L1 into an expression vector, which is then introduced into a host cell (e.g., E. coli or CHO cells). The host cells express the polypeptide, which is subsequently purified using chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Human membrane-bound PD-L1 polypeptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, potentially affecting the polypeptide’s stability and function.
Reduction: Disulfide bonds within the polypeptide can be reduced to free thiols, altering its conformation.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products: The major products of these reactions include oxidized or reduced forms of the polypeptide, as well as variants with substituted amino acids .
Applications De Recherche Scientifique
Human membrane-bound PD-L1 polypeptide has extensive applications in scientific research:
Chemistry: Used as a model to study protein-protein interactions and post-translational modifications.
Biology: Investigated for its role in immune regulation and cancer biology.
Medicine: Targeted in cancer immunotherapy to block the PD-1/PD-L1 pathway, enhancing T-cell-mediated anti-tumor responses.
Industry: Utilized in the development of diagnostic assays and therapeutic antibodies.
Mécanisme D'action
The human membrane-bound PD-L1 polypeptide exerts its effects by binding to its receptor, PD-1, on T cells. This interaction transmits inhibitory signals that reduce T-cell activity, promoting immune tolerance and allowing tumors to evade immune surveillance. The pathway involves several molecular targets and signaling cascades, including the activation of SHP-2 phosphatase, which dephosphorylates key signaling molecules in T cells .
Comparaison Avec Des Composés Similaires
Soluble PD-L1: Unlike the membrane-bound form, soluble PD-L1 is found in the bloodstream and can also bind to PD-1, but its role in immune regulation is less well understood.
PD-L2: Another ligand for PD-1, with similar but distinct functions in immune modulation.
Uniqueness: Human membrane-bound PD-L1 polypeptide is unique in its ability to directly interact with PD-1 on T cells, playing a pivotal role in the immune escape mechanisms of tumors. Its membrane-bound nature allows for localized and specific immune modulation at the tumor site .
Propriétés
Formule moléculaire |
C85H140N26O36S |
|---|---|
Poids moléculaire |
2134.2 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H140N26O36S/c1-8-37(4)64(108-59(120)31-93-68(129)42(88)34-148)82(143)100-46(16-20-57(90)118)72(133)102-52(28-62(125)126)78(139)110-66(39(6)115)84(145)105-51(27-58(91)119)77(138)107-54(32-112)80(141)96-44(14-10-12-24-87)69(130)95-43(13-9-11-23-86)70(131)97-45(15-19-56(89)117)73(134)106-55(33-113)81(142)103-53(29-63(127)128)79(140)109-65(38(5)114)83(144)104-50(26-41-30-92-35-94-41)76(137)101-49(25-36(2)3)75(136)99-47(17-21-60(121)122)71(132)98-48(18-22-61(123)124)74(135)111-67(40(7)116)85(146)147/h30,35-40,42-55,64-67,112-116,148H,8-29,31-34,86-88H2,1-7H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,92,94)(H,93,129)(H,95,130)(H,96,141)(H,97,131)(H,98,132)(H,99,136)(H,100,143)(H,101,137)(H,102,133)(H,103,142)(H,104,144)(H,105,145)(H,106,134)(H,107,138)(H,108,120)(H,109,140)(H,110,139)(H,111,135)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)/t37-,38+,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-,67-/m0/s1 |
Clé InChI |
JOCQKMMPKIWUAO-IHIIYLMDSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
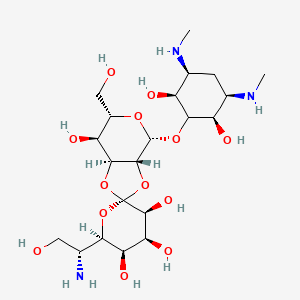
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
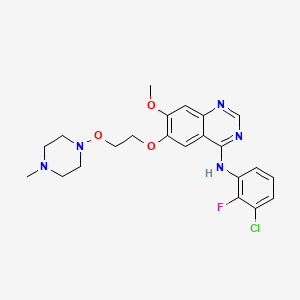
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
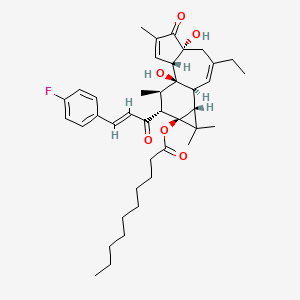
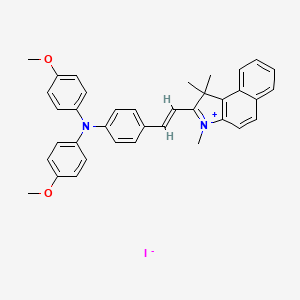
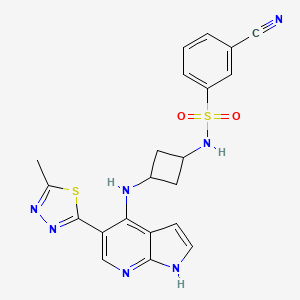

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)
